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Parvin protein structure and calponin homology (CH) domains

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Parvin Protein Structure and Calponin Homology (CH) Domains

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Parvin Family of Adaptor Proteins

The parvins are a highly conserved family of proteins essential for linking integrin receptors to the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, cytoskeletal organization, and survival signaling.[1][2] In mammals, the family comprises three isoforms: α -parvin (PARVA or actopaxin), β -parvin (PARVB or affixin), and γ -parvin (PARVG).[1][3] These proteins function as critical adaptors within focal adhesions, which are dynamic, multi-protein complexes that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.[2][4]

A defining characteristic of parvins is their role within the ternary IPP complex, a cornerstone of focal adhesion assembly, composed of Integrin-Linked Kinase (ILK), Particularly-Interesting-New-Cys-His-rich protein (PINCH), and Parvin.[2][5][6] In this complex, ILK acts as a central scaffold, binding to the cytoplasmic tail of β-integrins, while also connecting to PINCH and parvin. Parvin, in turn, links the complex to the actin cytoskeleton and other focal adhesion components, thereby serving as a crucial signaling hub.[1][5] Understanding the precise structure of parvin and its domains is fundamental to deciphering its function in both normal cellular processes and disease states, including cancer.[2][7]

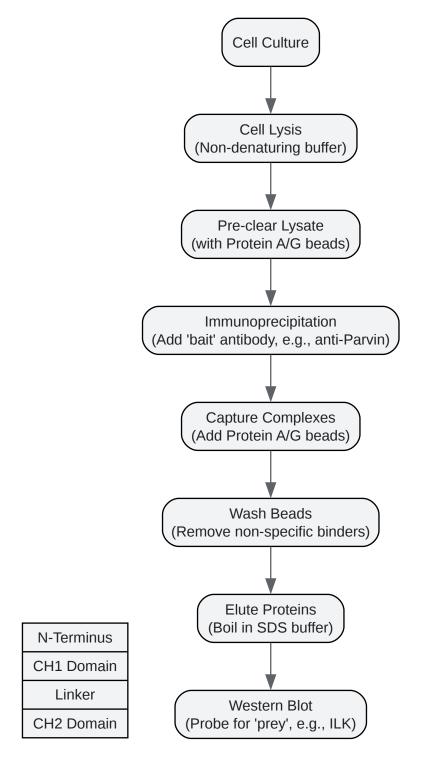


Core Protein Structure of Parvins

Parvin family members are relatively small proteins, with α -parvin having a molecular mass of approximately 42 kDa.[3][8] Despite being members of the α -actinin superfamily, they are unique in that they lack the characteristic central rod domain, making them the smallest known proteins in this superfamily.[3] The primary structure is highly conserved and can be broadly divided into an N-terminal region and a C-terminal actin-binding domain (ABD) composed of two tandem calponin homology (CH) domains.[1][8]

- N-Terminal Region: This region is the most variable among the parvin isoforms and contains putative nuclear localization signals (NLS).[3][4] For α-parvin, this segment is considered a flexible, intrinsically disordered region.[4]
- Tandem Calponin Homology (CH) Domains: The C-terminal half of parvin contains two
 distinct CH domains, designated CH1 and CH2, connected by a linker region of about 60
 amino acids.[1] These domains are the primary modules responsible for the protein-protein
 interactions that define parvin's function as an adaptor protein.





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- To cite this document: BenchChem. [Parvin protein structure and calponin homology (CH) domains]. BenchChem, [2025]. [Online PDF]. Available at:
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